Introduction: The Significance of Chiral Morpholine Scaffolds
Introduction: The Significance of Chiral Morpholine Scaffolds
An In-depth Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The document details the compound's structural features, physicochemical characteristics, and reactivity. It further outlines a representative synthetic protocol and discusses its emerging applications as a valuable building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Morpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The morpholine ring is prized for its ability to enhance critical pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as seen in (R)-Methyl 2-(morpholin-3-yl)acetate, imparts stereoselectivity, a crucial factor in modern drug design, as different enantiomers can exhibit markedly distinct pharmacological and toxicological profiles.[1][2] This guide focuses on the (R)-enantiomer, a versatile building block for creating complex, enantiomerically pure molecules for therapeutic applications.[2]
Chemical Identity and Physicochemical Properties
(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl acetate group. The stereochemistry at the chiral center is designated as (R).
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]acetate | [3] |
| CAS Number | 1217976-31-2 | [3] |
| Molecular Formula | C₇H₁₃NO₃ | [3][4] |
| Molecular Weight | 159.18 g/mol | [4][5] |
| Canonical SMILES | COC(=O)C[C@@H]1COCCN1 | [3] |
| InChI Key | SUCYHGXECUURID-ZCFIWIBFSA-N | [3] |
Physical Properties
While extensive experimental data on the physical properties of this specific compound is not widely published, data for related structures such as methyl acetate provides some context. For instance, methyl acetate has a boiling point of 57 °C and a flash point of -13 °C.[6] It is important to note that the morpholine moiety in the title compound will significantly alter these values, likely leading to a higher boiling point and different solubility characteristics. The hydrochloride salt form is often used to enhance aqueous solubility.[5]
Synthesis and Stereochemical Control
A plausible synthetic strategy involves the esterification of the corresponding carboxylic acid, (R)-2-(morpholin-3-yl)acetic acid, with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The stereochemical integrity of the chiral center at the 3-position of the morpholine ring is maintained throughout this transformation.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate.
Chemical Reactivity and Mechanistic Considerations
The reactivity of (R)-Methyl 2-(morpholin-3-yl)acetate is dictated by its three primary functional groups: the secondary amine within the morpholine ring, the ether linkage, and the methyl ester.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and arylation. This allows for the straightforward introduction of diverse substituents, making it a key site for molecular elaboration in drug design. For example, N-acylation with various acyl chlorides or coupling with carboxylic acids can be achieved under standard conditions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further modification, such as amide bond formation with various amines.
-
Chiral Integrity: The chiral center at the 3-position is generally stable under many reaction conditions. However, harsh conditions, particularly those involving strong bases, could potentially lead to epimerization. Therefore, reaction conditions should be chosen carefully to preserve the desired stereochemistry.
Key Experimental Protocols
While a specific protocol for this exact molecule is not detailed in the search results, a general procedure for a related transformation, such as N-acetylation, can be provided as a representative example of its reactivity.
Protocol: N-Acetylation of (R)-Methyl 2-(morpholin-3-yl)acetate
Objective: To introduce an acetyl group onto the nitrogen atom of the morpholine ring.
Materials:
-
(R)-Methyl 2-(morpholin-3-yl)acetate
-
Acetyl chloride
-
A suitable aprotic solvent (e.g., Dichloromethane, DCM)
-
A non-nucleophilic base (e.g., Triethylamine, TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-Methyl 2-(morpholin-3-yl)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acetylated product.
Justification of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acetyl chloride.
-
Triethylamine: Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
0 °C Addition: The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.
Applications in Drug Discovery and Medicinal Chemistry
Chiral morpholine derivatives are integral components of numerous therapeutic agents. The (R)-configuration is often crucial for achieving the desired biological activity. While specific applications of (R)-Methyl 2-(morpholin-3-yl)acetate are not extensively documented, its structural motifs are found in various drug candidates.
For instance, substituted morpholines are key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[7] The morpholine moiety often serves to improve the solubility and pharmacokinetic profile of these inhibitors. Additionally, morpholine-containing compounds have been investigated for a wide range of other therapeutic areas, including as antibiotics and central nervous system agents.[2][8]
The logical progression from this building block to a potential drug candidate can be illustrated as follows:
Caption: Conceptual pathway from a chiral building block to a drug candidate.
Safety and Handling
Although a specific Safety Data Sheet (SDS) for (R)-Methyl 2-(morpholin-3-yl)acetate is not available in the search results, general safety precautions for related chemicals should be followed. For compounds containing the morpholine moiety, skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.[9] Handling should be performed in a well-ventilated area or a fume hood.[10][11] For compounds containing the methyl acetate group, it is important to note that they may be flammable and can cause eye irritation.[6][12] Therefore, sources of ignition should be avoided, and proper storage in a cool, dry, and well-ventilated place is essential.[6][10]
Conclusion
(R)-Methyl 2-(morpholin-3-yl)acetate is a valuable chiral building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry, coupled with the favorable pharmacokinetic properties imparted by the morpholine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and its potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development.
References
-
Methyl 2-(morpholin-2-yl)acetate. PubChem. [Link]
-
Safety Data Sheet. Acme-Hardesty. [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]
-
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
